molecular formula C6H16O18P4 B048714 1D-myo-Inositol 3,4,5,6-tetrakisphosphate CAS No. 112791-61-4

1D-myo-Inositol 3,4,5,6-tetrakisphosphate

Cat. No. B048714
M. Wt: 500.08 g/mol
InChI Key: MRVYFOANPDTYBY-UZAAGFTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1D-myo-Inositol 3,4,5,6-tetrakisphosphate (IP4) is a highly phosphorylated inositol phosphate that is involved in a variety of cellular processes. It is synthesized from inositol 1,4,5-trisphosphate (IP3) by the action of inositol polyphosphate multikinase (IPMK). IP4 has been shown to play a role in the regulation of ion channels, protein trafficking, and gene expression.

Scientific Research Applications

Role in Cellular Signaling

1D-myo-Inositol 3,4,5,6-tetrakisphosphate (D-Ins(3,4,5,6)P4) plays a significant role in cellular signaling, particularly in epithelial cells. It selectively influences the epithelial calcium-activated chloride channels, displaying a biphasic effect (activation/inhibition) dependent on calcium concentration and phosphorylation status (Ismailov et al., 1996).

Synthesis from Inositol Phosphates

D-Ins(3,4,5,6)P4 can be synthesized from inositol phosphates generated by receptor activation in rat brain homogenates. This process involves complex interconversion pathways of inositol phosphates (Stephens et al., 1988).

Membrane-Permeant Analogues

Research has been conducted on developing membrane-permeant analogues of D-Ins(3,4,5,6)P4. These analogues are essential for investigating the binding properties of D-Ins(3,4,5,6)P4 to its target proteins (Roemer et al., 1996).

Role in Signal Transduction Pathways

The production of D-Ins(3,4,5,6)P4 following muscarinic receptor stimulation suggests its involvement in signal transduction pathways. It may function as a precursor or a second messenger in these pathways (Batty et al., 1985).

Structural Analogues

Structural analogues of D-Ins(3,4,5,6)P4 have been synthesized to explore its functions in regulating transepithelial chloride secretion, contributing to understanding its potential as a therapeutic target (Schnaars & Schultz, 2001).

properties

CAS RN

112791-61-4

Product Name

1D-myo-Inositol 3,4,5,6-tetrakisphosphate

Molecular Formula

C6H16O18P4

Molecular Weight

500.08 g/mol

IUPAC Name

[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1

InChI Key

MRVYFOANPDTYBY-UZAAGFTCSA-N

Isomeric SMILES

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Other CAS RN

121010-58-0
112791-61-4

physical_description

Solid

synonyms

D-myo-inositol 3,4,5,6-tetrakisphosphate
Ins(3,4,5,6)P3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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